Lipophilicity (LogP) and Aqueous Solubility (LogS) Differentiation from 2-Chloro-5-(trifluoromethyl)pyrimidine
5-(Trifluoromethyl)pyrimidine exhibits a predicted LogP range of 1.10–1.35 , whereas its closest halogenated analog, 2-chloro-5-(trifluoromethyl)pyrimidine, demonstrates a significantly higher LogP of approximately 2.0 [1]. The aqueous solubility (LogS) for the target compound is predicted between –1.5 and –2.0 . This 0.65–0.90 log unit difference in lipophilicity is substantial, placing the target compound in a more favorable region of the Lipinski Rule of Five for oral drug candidates compared to the chloro analog [2].
| Evidence Dimension | Lipophilicity (LogP) and Aqueous Solubility (LogS) |
|---|---|
| Target Compound Data | LogP = 1.10–1.35; LogS = –1.5 to –2.0 |
| Comparator Or Baseline | 2-Chloro-5-(trifluoromethyl)pyrimidine; LogP ≈ 2.0 |
| Quantified Difference | ΔLogP ≈ 0.65–0.90 log units lower for target compound |
| Conditions | SwissADME and ChemAxon computational predictions |
Why This Matters
The 0.65–0.90 log unit lower LogP places 5-(trifluoromethyl)pyrimidine closer to optimal drug-like lipophilicity (LogP <5), reducing the risk of poor aqueous solubility and off-target promiscuity that often accompanies excessively lipophilic intermediates in lead optimization.
- [1] Molaid. 2-Chloro-5-(trifluoromethyl)pyrimidine properties. CAS 69034-12-4. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
